N-(2-Hydroxypropyl)morpholine

Description

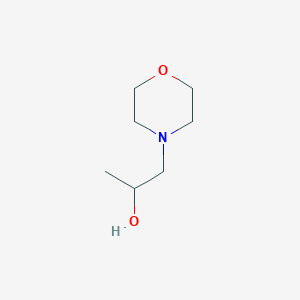

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXQOLYGKLGQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883797 | |

| Record name | 4-Morpholineethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109-66-2 | |

| Record name | N-(2-Hydroxypropyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineethanol, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2109-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholineethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholineethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxypropyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of N-(2-Hydroxypropyl)morpholine?

An In-depth Technical Guide to the Physical Properties of N-(2-Hydroxypropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 2109-66-2), also known as 1-Morpholino-2-propanol, is a versatile organic compound characterized by its morpholine ring and a hydroxypropyl group.[1] This structure imparts a balance of hydrophilicity and lipophilicity, leading to excellent solubility in both water and organic solvents.[1] Its utility is demonstrated across various sectors, where it functions as a building block in the synthesis of pharmaceuticals, an emulsifier in cosmetics, a corrosion inhibitor, and a reagent in organic synthesis.[1][2] This document provides a comprehensive overview of its key physical and chemical properties, supported by experimental methodologies and process diagrams.

Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and integration into various chemical and manufacturing processes.

| Property | Value |

| CAS Number | 2109-66-2 |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol [1][3] |

| Appearance | Colorless to light yellow, clear liquid[1][4] |

| Physical State | Liquid[3] |

| Boiling Point | 218 °C (at atmospheric pressure)[1] 63-65 °C (at 0.25 mmHg)[5] |

| Density | 1.02 g/cm³[1][3] |

| Refractive Index | n20/D 1.47[1][3] |

| Solubility | Soluble in water and organic solvents[1] |

| Purity | ≥ 98.0% (by Gas Chromatography)[1][3] |

| Special Conditions | Hygroscopic[3] |

Synthesis Pathway

This compound is synthesized via the nucleophilic ring-opening of propylene oxide with morpholine. This reaction is typically conducted at room temperature and results in a high yield of the desired product.

Caption: Synthesis of this compound.

Experimental Protocols

The determination of the physical properties of this compound relies on standard analytical techniques. Below are detailed methodologies for key characterization experiments.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is employed to assess the purity of this compound, confirming the absence of starting materials and side-products.[5]

Objective: To quantify the purity of the this compound sample.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A polar column (e.g., DB-WAX or equivalent) is suitable for separating amines and alcohols.

-

Carrier Gas: High-purity helium or nitrogen.

-

Data Acquisition System.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% w/v) in a high-purity solvent such as methanol or isopropanol.

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the detector temperature to 280 °C.

-

Program the oven temperature: Start at 100 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/minute, and hold for 5 minutes.

-

Set the carrier gas flow rate according to the column manufacturer's recommendations.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Caption: Workflow for Purity Analysis by Gas Chromatography.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the external pressure.

Methodology (Distillation Method):

-

Place a sample of this compound into a distillation flask.

-

Add boiling chips to ensure smooth boiling.

-

Set up a distillation apparatus with a condenser and a collection flask.

-

Insert a calibrated thermometer so that the bulb is just below the side arm of the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid actively boils and the vapor temperature remains constant. This temperature is the boiling point at the measured atmospheric pressure. For vacuum distillation, the pressure must be precisely controlled and recorded.[5]

Measurement of Density and Refractive Index

Objective: To measure the density (mass per unit volume) and the refractive index (the bending of a ray of light as it passes through the substance).

Methodology:

-

Density:

-

Use a calibrated pycnometer (specific gravity bottle).

-

Measure the weight of the empty, dry pycnometer.

-

Fill the pycnometer with the sample, ensuring no air bubbles are present, and equilibrate to a specific temperature (e.g., 20 °C) in a water bath.

-

Weigh the filled pycnometer. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

-

Refractive Index:

-

Use a calibrated Abbe refractometer.

-

Place a few drops of the sample onto the prism surface.

-

Close the prism and allow the temperature to stabilize to 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs.

-

Read the refractive index directly from the instrument's scale.[1][3]

-

References

N-(2-Hydroxypropyl)morpholine (CAS: 2109-66-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(2-Hydroxypropyl)morpholine (CAS: 2109-66-2), a versatile chemical compound with significant applications in pharmaceuticals, industrial processes, and cosmetics. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its mechanisms of action in key applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by its solubility in both water and organic solvents.[1] This amphiphilic nature makes it a valuable ingredient in a variety of formulations.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2109-66-2 | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.2 g/mol | [1] |

| Appearance | Colorless to yellow to orange clear liquid | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Density | 1.02 g/cm³ | [1] |

| Boiling Point | 218 °C | [1] |

| Refractive Index | n20D 1.47 | [1] |

| LogP (Octanol/Water Partition Coefficient) | -0.301 (Calculated) | [2] |

| Water Solubility (logS) | 0.32 (Calculated) | [2] |

Experimental Protocols

Synthesis of this compound

A straightforward and high-yield synthesis of this compound involves the reaction of morpholine with propylene oxide.[3]

Materials:

-

Morpholine (10 moles, 871.2 g)

-

Propylene oxide (10 moles, 580.8 g)

-

2-liter flask

Procedure:

-

Combine morpholine and propylene oxide in the 2-liter flask.

-

Allow the mixture to stand at room temperature for seven days.

-

Following the incubation period, purify the product by vacuum distillation.

-

Collect the this compound fraction, which distills at 63°-65° C at 0.25 mm of Hg.[3]

This method typically results in a yield of approximately 96.1%.[3] Gas chromatographic analysis of the product confirms the presence of a single compound, indicating no formation of positional isomers.[3]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Disclaimer: This protocol is for the related compound morpholine and would require optimization and validation for this compound.

Materials:

-

Sample containing this compound

-

Sodium nitrite

-

Hydrochloric acid

-

Dichloromethane

-

GC-MS instrument

Procedure:

-

Derivatization: React the sample with sodium nitrite under acidic conditions to form the N-nitroso derivative.

-

Extraction: Extract the derivative from the aqueous solution using dichloromethane.

-

Analysis: Inject the extracted sample into the GC-MS system.

Illustrative GC-MS Parameters:

-

GC Column: Capillary column suitable for amine analysis.

-

Oven Program: An initial temperature of 100°C held for 4 minutes, ramped to 120°C at 10°C/min and held for 3 minutes, then ramped to 250°C at 20°C/min and held for 5 minutes.

-

MS Detection: Electron ionization (EI) mode, monitoring for characteristic ions of the derivatized compound.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

N-(β-Hydroxypropyl)morpholine molecular weight and density

An In-depth Technical Guide to the Physicochemical Properties of N-(β-Hydroxypropyl)morpholine

This technical guide provides a detailed overview of the molecular weight and density of N-(β-Hydroxypropyl)morpholine, a versatile organic compound utilized in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

N-(β-Hydroxypropyl)morpholine, also known as N-(2-Hydroxypropyl)morpholine, is a morpholine derivative with the chemical formula C₇H₁₅NO₂. Its key physical properties are summarized in the table below.

| Property | Value | Citations |

| Chemical Name | N-(β-Hydroxypropyl)morpholine | |

| Synonyms | This compound, 1-Morpholino-2-propanol | [1][2] |

| CAS Number | 2109-66-2 | [1][2] |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Molecular Weight | 145.2 g/mol | [1][2] |

| Density | 1.02 g/cm³ (or g/mL) | [1][2][3] |

Experimental Protocols

The determination of the molecular weight and density of liquid compounds such as N-(β-Hydroxypropyl)morpholine involves precise and standardized experimental procedures.

Determination of Molecular Weight

For non-volatile liquid compounds, a common and accurate method for determining molecular weight is through mass spectrometry.[4] This technique measures the mass-to-charge ratio of ionized molecules, providing a direct measurement of the molecular weight.[4] Another classical approach for volatile liquids involves methods based on the ideal gas law, such as the Dumas or Victor Meyer methods, which determine the molar mass from the volume, pressure, and temperature of the vaporized substance.[4] For non-volatile solutes, colligative property measurements like freezing point depression or boiling point elevation can be employed to calculate the molecular weight.[4][5]

Determination of Density

The density of a liquid is typically determined by measuring the mass of a known volume of the substance.[6][7] A common laboratory method involves the use of a pycnometer or a density bottle. The procedure is as follows:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and weighed again.

-

The volume of the liquid is determined by calibrating the pycnometer with a liquid of known density, such as deionized water.

-

The density is then calculated by dividing the mass of the liquid by its volume.[6][8]

Alternatively, a graduated cylinder and a balance can be used for a less precise, but often adequate, measurement.[7][8]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the molecular weight and density of a liquid sample.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS: 2109-66-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. howengineeringworks.com [howengineeringworks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. homesciencetools.com [homesciencetools.com]

A Comprehensive Guide to the Nomenclature of N-(2-Hydroxypropyl)morpholine

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a detailed overview of the synonyms and alternative names for the compound N-(2-Hydroxypropyl)morpholine, ensuring clarity and accuracy in scientific communication and procurement.

IUPAC Name

The systematic and internationally recognized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-morpholin-4-ylpropan-2-ol [1].

Common Synonyms and Alternative Names

This compound is known by a variety of names in commercial and scientific literature. Understanding these different appellations is crucial for conducting comprehensive literature searches and for identifying the compound from various chemical suppliers.

The most frequently encountered synonyms include:

Additional, less common, but equally valid identifiers include:

-

(2-Hydroxypropyl)morpholine[5]

-

1-(4-MORPHOLINO)-2-PROPANOL[5]

-

1-morpholinopropan-2-ol[5]

-

1-N-Morpholino-2-propanol[4]

-

3-Morpholino-2-propanol[5]

-

4-Morpholineethanol, α-methyl-[4]

-

Alpha-methyl-4-morpholineethanol[4]

Chemical Identifiers

For unambiguous identification, a set of unique identifiers is assigned to each chemical substance. These are essential for database searches and regulatory compliance.

| Identifier Type | Identifier |

| CAS Registry Number | 2109-66-2[2][3][4][5][6] |

| EINECS Number | 218-298-8[5] |

| PubChem CID | 97957[2][3] |

| MDL Number | MFCD00023378[2][3][6] |

Molecular Information

A summary of the key molecular data for this compound is presented below. This information is fundamental for stoichiometric calculations and analytical characterization.

| Property | Value |

| Molecular Formula | C7H15NO2[2][3][4][5][6] |

| Molecular Weight | 145.20 g/mol [3][5][6] |

| Canonical SMILES | CC(CN1CCOCC1)O |

| InChI | InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3[3][4] |

| InChIKey | YAXQOLYGKLGQKA-UHFFFAOYSA-N[4] |

Logical Relationship of Synonyms

The various synonyms for this compound can be categorized based on their descriptive nature, highlighting different structural aspects of the molecule. The following diagram illustrates the logical flow from the core morpholine structure to the specific isomeric and substituted forms, leading to the different naming conventions.

Caption: Logical relationships of this compound nomenclature.

References

The Morpholine Scaffold: A Privileged Core for Modern Research and Development

An In-depth Technical Guide on the Research Applications of Morpholine Derivatives

Introduction

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, has emerged as a cornerstone in modern medicinal and materials chemistry.[1][2][3] Its unique structural and physicochemical properties—including high polarity, water solubility, and chemical stability—make it an invaluable building block. In drug discovery, morpholine is considered a "privileged scaffold" because its incorporation into a molecule can significantly enhance biological activity and improve pharmacokinetic profiles, such as metabolic stability and bioavailability.[1][2][4] The synthetic accessibility and versatility of the morpholine ring have led to its presence in a wide array of bioactive molecules, targeting a vast range of diseases and applications from oncology to agriculture.[1][5][6][7][8] This guide explores the core research applications of morpholine derivatives, presenting key quantitative data, experimental methodologies, and the underlying biological pathways.

Medicinal Chemistry Applications

The morpholine moiety is a frequent feature in approved drugs and experimental therapeutics. Its ability to form hydrogen bonds via its oxygen atom and engage in various molecular interactions while improving a compound's solubility and metabolic profile makes it a highly desirable component in drug design.[2][4]

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, primarily by acting as inhibitors of key enzymes in oncogenic signaling pathways.[5][9]

Mechanism of Action: A predominant mechanism is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival. Morpholine-containing compounds have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in many cancers.[10][11][12] By blocking the ATP-binding site of these kinases, these derivatives can halt the downstream signaling that drives tumor progression. Other targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for angiogenesis.

Caption: PI3K/mTOR pathway and points of inhibition by morpholine derivatives.

Data Presentation: Anticancer Activity of Morpholine Derivatives

| Compound Class | Target / Cell Line | IC50 (µM) | Reference |

| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast Cancer) | 3.15 ± 0.23 | [13] |

| Morpholine-Quinazoline (AK-10) | A549 (Lung Cancer) | 8.55 ± 0.67 | [13] |

| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [13] |

| Morpholine-Benzimidazole (5h) | VEGFR-2 Enzyme | 0.049 ± 0.002 | |

| Morpholine-Benzimidazole (5h) | HT-29 (Colon Cancer) | 1.12 ± 0.11 | |

| Morpholine-Benzophenone (8b) | DLA (Murine Lymphoma) | ~7.5 | [9] |

| Morpholine-Benzophenone (8b) | MCF-7 (Breast Cancer) | ~7.1 | [9] |

| Substituted Morpholine (M5) | MDA-MB-231 (Breast Cancer) | 81.92 (µg/mL) | [14] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a representative method for assessing the anticancer activity of synthesized morpholine derivatives against a cancer cell line.

-

Cell Culture: Human cancer cells (e.g., HT-29) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5x10³ cells/well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test morpholine derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media. The old media is removed from the plates, and 100 µL of media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM) is added to the wells. Control wells receive media with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The media is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

Morpholine derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6] The well-known antibiotic Linezolid contains a morpholine ring, highlighting the scaffold's importance in this therapeutic area.[15]

Mechanism of Action:

-

Antibacterial: Certain morpholine-modified agents, such as ruthenium-based complexes, exert their effect by disrupting the integrity of the bacterial cell membrane and inducing the production of reactive oxygen species (ROS), leading to cell death.[16]

-

Antifungal: In fungi, morpholine derivatives act as ergosterol biosynthesis inhibitors.[7][17] They specifically inhibit two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase, disrupting the fungal cell membrane and inhibiting growth.[17]

Caption: A typical workflow for discovering new antimicrobial agents.

Data Presentation: Antimicrobial Activity of Morpholine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Ruthenium-Morpholine (Ru(ii)-3) | Staphylococcus aureus | 0.78 | [16] |

| 1,2,4-Triazole-Morpholine (12) | Mycobacterium smegmatis | 15.6 | [15] |

| Hybrid Morpholine-Oxadiazole (8) | Candida albicans | 500 | [15] |

| Sila-analogue (24) | Candida albicans | 0.125 | [17] |

| Sila-analogue (24) | Cryptococcus neoformans | 0.062 | [17] |

| Thiazole-Morpholine (10) | Urease Enzyme (IC50) | 2.37 ± 0.19 (µM) | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard for quantifying antimicrobial activity.

-

Preparation of Inoculum: A pure culture of the target microorganism (e.g., S. aureus) is grown overnight. The culture is then diluted in sterile broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5x10⁵ CFU/mL.

-

Compound Dilution: The test morpholine derivative is serially diluted (two-fold) in a 96-well microtiter plate using the sterile broth. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

(Optional) MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from each well showing no growth is sub-cultured onto an agar plate. The lowest concentration that prevents any microbial growth on the agar is the MBC/MFC.

Antiviral Activity

The structural diversity of morpholine derivatives has also been leveraged to develop novel antiviral agents.

Mechanism of Action: Morpholine-containing compounds, often hybridized with other heterocyclic scaffolds like quinoline, have shown inhibitory effects against a range of viruses.[18][19] The mechanism is often virus-specific, but can involve the inhibition of viral replication and transcription at early stages of the infection cycle.[19] For example, certain quinoline derivatives have demonstrated potent activity against Influenza A Virus (IAV) and Respiratory Syncytial Virus (RSV).[19]

Caption: Logical relationship of a core scaffold to varied antiviral activities.

Data Presentation: Antiviral Activity of Morpholine-Containing Derivatives

| Compound | Virus | IC50 (µM) | Reference |

| Quinoline Derivative (1g) | RSV | 3.21 ± 0.65 | [19] |

| Quinoline Derivative (1ae) | IAV | 1.87 ± 0.58 | [19] |

| Quinoline Derivative (1ah) | RSV | 3.10 ± 0.42 | [19] |

| Quinoline Derivative (1ah) | IAV | 4.67 ± 0.81 | [19] |

| Mefloquine Analogue (141a) | Zika Virus (ZIKV) | EC50 = 1.9 | [18] |

| Ribavirin (Reference) | RSV | 8.23 ± 1.12 | [19] |

| Ribavirin (Reference) | IAV | 15.36 ± 0.93 | [19] |

Experimental Protocol: High-Throughput Antiviral Screening Assay

This protocol is a generalized example based on methods used to screen for anti-RSV agents.[19]

-

Cell Plating: Host cells (e.g., HEp-2) are seeded in 96-well plates and grown to confluence.

-

Infection: The cell monolayer is infected with a recombinant virus expressing a reporter gene (e.g., green fluorescent protein, mGFP) at a low multiplicity of infection (MOI).

-

Compound Addition: Immediately after infection, the test morpholine derivatives are added to the wells at various concentrations.

-

Incubation: Plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Signal Quantification: The expression of the reporter gene (e.g., GFP fluorescence) is measured using a plate reader. A decrease in fluorescence indicates inhibition of viral replication.

-

Data Analysis: The IC50 is calculated from the dose-response curve. A parallel cytotoxicity assay (like MTT) is run on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50).

Agrochemical Applications

Morpholine derivatives are widely used in agriculture, particularly as systemic fungicides to protect crops.[20][21]

Mechanism of Action: Similar to their action in human fungal pathogens, morpholine fungicides like Fenpropimorph, Tridemorph, and Dodemorph disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis.[7] They are particularly effective against powdery mildews on cereals.[20] Their systemic nature allows them to be absorbed and transported within the plant, providing protection to new growth.

Caption: Classification and key examples of morpholine-based fungicides.

Data Presentation: Prominent Morpholine-Based Agrochemicals

| Compound | Type | Primary Target | Crops |

| Fenpropimorph | Systemic Fungicide | Powdery Mildew, Rusts | Cereals (Wheat, Barley) |

| Tridemorph | Systemic Fungicide | Powdery Mildew | Cereals, Vegetables |

| Dodemorph | Systemic Fungicide | Powdery Mildew | Ornamentals (Roses) |

| Aldimorph | Systemic Fungicide | Powdery Mildew | Cereals |

Experimental Protocol: Fungicide Efficacy on Leaf Segments

This protocol provides a method for assessing the effectiveness of morpholine fungicides against foliar pathogens.[20]

-

Plant Cultivation: Grow susceptible host plants (e.g., barley for powdery mildew) under controlled greenhouse conditions until they have fully expanded primary leaves.

-

Fungicide Application: Prepare aqueous solutions or emulsions of the morpholine fungicide at various concentrations. Apply the solutions to the leaves, for example, by spraying or by floating detached leaf segments on the fungicide solutions.

-

Inoculation: After the application, inoculate the leaves with a fresh, high-density suspension of fungal spores (e.g., Erysiphe graminis).

-

Incubation: Place the treated leaves or segments in a controlled environment with optimal conditions for fungal growth (e.g., high humidity, moderate temperature).

-

Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the level of disease development (e.g., percentage of leaf area covered by mildew) on treated leaves compared to untreated controls.

-

Data Analysis: Calculate the percent inhibition of disease for each fungicide concentration and determine the EC50 value (effective concentration to inhibit 50% of disease development).

Conclusion

The morpholine ring is a uniquely versatile and privileged scaffold in chemical research. Its favorable physicochemical properties have been instrumental in developing a multitude of bioactive compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2][4] From potent kinase inhibitors in oncology to ergosterol biosynthesis inhibitors in agriculture, morpholine derivatives have demonstrated a profound impact across diverse scientific fields. The continued exploration of novel synthetic strategies and the rational design of new morpholine-containing molecules promise to yield next-generation therapeutics and agrochemicals with superior efficacy and safety profiles, cementing the morpholine scaffold as a critical tool for researchers and drug development professionals.[8]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. sciforum.net [sciforum.net]

- 10. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 15. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents | CoLab [colab.ws]

- 20. bcpc.org [bcpc.org]

- 21. pubs.acs.org [pubs.acs.org]

Unraveling the Thermal Degradation of N-(2-Hydroxypropyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxypropyl)morpholine (HPM) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its thermal stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This technical guide provides a comprehensive overview of the potential thermal degradation products of HPM, drawing upon mass spectral data and the known decomposition pathways of its parent compound, morpholine. This document also outlines detailed experimental protocols for the analysis of its thermal decomposition, serving as a valuable resource for researchers in drug development and process chemistry.

Introduction

This compound, a morpholine derivative featuring a hydroxypropyl side chain, is utilized in the synthesis of a variety of pharmaceutical compounds. During manufacturing, storage, and even administration of drug products, HPM or its residues may be subjected to elevated temperatures. This exposure can lead to thermal degradation, generating impurities that could potentially impact the safety and efficacy of the final drug product. A thorough understanding of the thermal degradation pathway of HPM is therefore essential for risk assessment and the development of robust manufacturing processes.

While direct studies on the thermal degradation of this compound are not extensively available in public literature, a predictive analysis of its degradation products can be formulated by examining its mass spectrum and the established thermal decomposition of morpholine.

Predicted Thermal Degradation Products

The thermal degradation of this compound is likely to proceed through the cleavage of its weakest bonds, primarily the C-N and C-C bonds of the hydroxypropyl side chain, as well as the C-N and C-O bonds within the morpholine ring. Analysis of the electron ionization (EI) mass spectrum of this compound provides significant insights into its fragmentation pattern, which can be correlated to its thermal decomposition.

The major proposed degradation products, based on mass spectral fragmentation and the known thermal behavior of morpholine, are summarized in the table below.

Table 1: Predicted Thermal Degradation Products of this compound

| Proposed Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |

| Morpholine | C₄H₉NO | 87.12 | Cleavage of the hydroxypropyl side chain |

| Propylene oxide | C₃H₆O | 58.08 | Cleavage of the C-N bond |

| Acetone | C₃H₆O | 58.08 | Rearrangement and cleavage of the side chain |

| Acetaldehyde | C₂H₄O | 44.05 | Fragmentation of the side chain or morpholine ring |

| Formaldehyde | CH₂O | 30.03 | Fragmentation of the morpholine ring |

| Ammonia | NH₃ | 17.03 | Decomposition of the morpholine ring[1][2] |

| Ethanolamine | C₂H₇NO | 61.08 | Decomposition of the morpholine ring[1][2] |

| Methylamine | CH₅N | 31.06 | Decomposition of the morpholine ring[1][2] |

| Ethylamine | C₂H₇N | 45.08 | Decomposition of the morpholine ring[1][2] |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Decomposition of the morpholine ring[1][2] |

| Acetic Acid | C₂H₄O₂ | 60.05 | Oxidation product from morpholine ring fragments[1][2] |

| Glycolic Acid | C₂H₄O₃ | 76.05 | Oxidation product from morpholine ring fragments[1][2] |

Note: The listed products are predictive and require experimental verification.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound likely initiates with the cleavage of the N-C bond connecting the hydroxypropyl group to the morpholine ring, being one of the most labile bonds. This can lead to the formation of a morpholine radical and a hydroxypropyl radical. These reactive intermediates can then undergo further reactions to form the stable products listed in Table 1.

Experimental Protocols

To definitively identify and quantify the thermal degradation products of this compound, a combination of analytical techniques is recommended. The following are detailed methodologies for key experiments.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying volatile and semi-volatile degradation products.

Objective: To separate and identify the thermal degradation products of HPM at various temperatures.

Instrumentation:

-

Pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer) coupled to a Gas Chromatograph (e.g., Agilent 8890 GC) and a Mass Spectrometer (e.g., Agilent 5977B MSD).

Procedure:

-

Sample Preparation: Accurately weigh approximately 100-500 µg of this compound into a deactivated stainless steel sample cup.

-

Pyrolyzer Conditions:

-

Set the pyrolysis temperature to the desired value (e.g., 200 °C, 300 °C, 400 °C, and 500 °C to simulate different stress conditions).

-

Interface Temperature: 300 °C.

-

Pyrolysis Time: 6-15 seconds.

-

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-550.

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This coupled technique provides information on the mass loss of the sample as a function of temperature, while simultaneously identifying the evolved gases.

Objective: To determine the thermal stability of HPM and identify the functional groups of the evolved degradation products.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments TGA 550) coupled to a Fourier Transform Infrared Spectrometer (e.g., Nicolet iS50 FTIR) via a heated transfer line.

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum TGA pan.

-

TGA Conditions:

-

Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

-

Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Transfer Line and Gas Cell Conditions:

-

Maintain the transfer line and gas cell at a constant temperature (e.g., 250 °C) to prevent condensation of the evolved gases.

-

-

FTIR Conditions:

-

Continuously collect FTIR spectra of the evolved gas throughout the TGA run.

-

Resolution: 4 cm⁻¹.

-

Scan Range: 4000-650 cm⁻¹.

-

-

Data Analysis: Correlate the weight loss steps in the TGA thermogram with the appearance of specific absorption bands in the FTIR spectra to identify the evolved gases.

Conclusion

References

N-(2-Hydroxypropyl)morpholine: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of N-(2-Hydroxypropyl)morpholine, a versatile heterocyclic compound with applications in pharmaceutical and chemical synthesis. This document details its boiling point and refractive index, outlines the experimental protocols for their determination, and presents a synthesis route.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference. These values are critical for its application in chemical synthesis and formulation development.

| Property | Value | Conditions |

| Boiling Point | 218 °C | At atmospheric pressure (760 mmHg) |

| 94-96 °C | At 17 mmHg | |

| 63-65 °C | At 0.25 mmHg[1] | |

| Refractive Index | 1.47 | At 20 °C (Sodium D-line) |

| 1.4620 | Not specified |

Relationship Between Structure and Properties

The chemical structure of this compound directly influences its physical properties. The presence of the morpholine ring and the hydroxyl group contributes to its boiling point and refractive index.

Caption: Molecular structure's influence on physical properties.

Experimental Protocols

The following sections detail the standard methodologies for the determination of the boiling point and refractive index of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the micro-reflux or Thiele tube methods are commonly employed.[2][3] Distillation is also a suitable method when larger quantities are available.[3][4]

Micro-Reflux Method:

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed in a small test tube with a boiling chip or magnetic stir bar to ensure smooth boiling.

-

Apparatus Setup: The test tube is clamped within a heating block or oil bath. A thermometer is positioned with its bulb just above the surface of the liquid to measure the temperature of the vapor as the liquid refluxes.

-

Heating and Observation: The sample is heated gently. The boiling point is the stable temperature at which a ring of condensing vapor is observed on the inner wall of the test tube, in equilibrium with the boiling liquid.[2]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a standard instrument for this measurement, operating on the principle of total internal reflection.[5][6]

Using an Abbe Refractometer:

-

Calibration: The instrument is first calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is then read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The generalized workflow for the experimental determination of these key physical constants is depicted below.

Caption: Workflow for physical property determination.

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of morpholine with propylene oxide.[1]

Procedure:

-

Reactant Mixing: Equimolar amounts of morpholine and propylene oxide are mixed in a suitable reaction vessel.

-

Reaction: The mixture is allowed to stand at room temperature for several days.

-

Purification: The resulting product is then purified by vacuum distillation to yield this compound as a colorless oil. The identity and purity of the product can be confirmed by gas chromatography and elemental analysis.[1]

References

Methodological & Application

Application Notes and Protocols for N-(2-Hydroxypropyl)morpholine as a Catalyst in Polyurethane Foam Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)morpholine is a tertiary amine catalyst that can be utilized in the production of polyurethane foams. Its molecular structure, featuring a morpholine ring and a hydroxyl group, allows it to effectively catalyze the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which are fundamental to the formation of polyurethane foam. These application notes provide a comprehensive guide, including detailed protocols and representative data, for the use of this compound in a laboratory setting for the synthesis of flexible polyurethane foam.

Chemical Reaction Pathway

The production of polyurethane foam involves two primary simultaneous reactions: the gelling reaction, which forms the polymer backbone, and the blowing reaction, which generates carbon dioxide gas to create the foam structure. This compound catalyzes both of these reactions.

Caption: Polyurethane foam formation pathway.

Representative Flexible Polyurethane Foam Formulation

The following table outlines a typical formulation for a flexible polyurethane foam. The concentration of this compound can be varied to optimize the reaction profile and the final properties of the foam. All values are given in parts per hundred polyol (pphp).

| Component | Function | Typical Range (pphp) | Example Formulation (pphp) |

| Polyether Polyol (3000 MW, 3 fn) | Polymer Backbone | 100 | 100 |

| Water | Blowing Agent | 2.0 - 5.0 | 4.0 |

| Silicone Surfactant | Cell Stabilizer | 0.5 - 2.0 | 1.0 |

| Stannous Octoate (T-9) | Co-catalyst (Gelling) | 0.1 - 0.5 | 0.2 |

| This compound | Catalyst (Blowing/Gelling) | 0.1 - 2.0 | 0.5 |

| Toluene Diisocyanate (TDI 80/20) | Cross-linker | Index 100 - 115 | Index 110 |

Disclaimer: The quantitative data presented in the tables are illustrative examples for a typical flexible polyurethane foam and are not based on specific experimental results for this compound. Optimal concentrations and resulting properties must be determined experimentally for a specific formulation.

Experimental Protocol: Laboratory-Scale Flexible Foam Synthesis

This protocol details the steps for preparing a small-scale, free-rise flexible polyurethane foam sample in a laboratory setting.

Materials and Equipment

-

Polyether Polyol (e.g., 3000 g/mol molecular weight, functionality of 3)

-

Deionized Water

-

Silicone Surfactant

-

Stannous Octoate (T-9)

-

This compound

-

Toluene Diisocyanate (TDI 80/20)

-

Disposable paper or plastic cups (e.g., 250 mL)

-

Wooden tongue depressor or mechanical stirrer with a high-speed mixing blade

-

Digital scale (accurate to 0.01 g)

-

Fume hood

-

Stopwatch

-

Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Experimental Workflow

Caption: Experimental workflow for foam synthesis.

Step-by-Step Procedure

-

Preparation of the Polyol Premix (Component A):

-

Place a disposable cup on the digital scale and tare it.

-

Accurately weigh the required amounts of polyether polyol, deionized water, silicone surfactant, stannous octoate, and this compound into the cup according to the desired formulation.

-

Mix the components thoroughly with a clean wooden tongue depressor or a mechanical stirrer at low speed for approximately 30 seconds until a homogeneous mixture is obtained.

-

-

Preparation of the Isocyanate Component (Component B):

-

In a separate disposable cup, weigh the required amount of Toluene Diisocyanate (TDI 80/20).

-

-

Foaming Reaction:

-

Perform this step in a well-ventilated fume hood.

-

Quickly pour the contents of the isocyanate cup (Component B) into the polyol premix cup (Component A).

-

Immediately start the stopwatch and begin mixing vigorously with a high-speed mechanical stirrer (or by hand with a tongue depressor) for 10 seconds. Ensure the sides and bottom of the cup are scraped to ensure thorough mixing.

-

After mixing, leave the cup undisturbed in the fume hood and observe the foaming process.

-

-

Data Collection:

-

Cream Time: Record the time from the start of mixing until the mixture turns opaque and begins to rise.

-

Gel Time (String Time): Record the time when fine, tacky polymer strings can be drawn from the rising foam with a wooden applicator.

-

Tack-Free Time: Record the time when the surface of the foam is no longer tacky to the touch.

-

Rise Time: Record the time it takes for the foam to reach its maximum height.

-

-

Curing and Sample Preparation:

-

Allow the foam to cure in the fume hood for at least 24 hours at room temperature.

-

After curing, carefully remove the foam from the cup.

-

Cut the foam into desired dimensions for physical property testing using a sharp blade or a band saw.

-

Expected Reaction Profile and Physical Properties

The following tables provide an example of the expected reaction profile and physical properties of a flexible polyurethane foam produced using the representative formulation. The actual values will depend on the precise formulation, processing conditions, and the concentration of this compound.

Table 5.1: Illustrative Reaction Profile

| Parameter | Typical Time (seconds) |

| Cream Time | 10 - 15 |

| Gel Time | 60 - 90 |

| Rise Time | 90 - 120 |

| Tack-Free Time | 120 - 180 |

Table 5.2: Illustrative Physical Properties

| Property | Typical Value Range |

| Density ( kg/m ³) | 25 - 35 |

| Compressive Strength (kPa) | 5 - 15 |

| Tensile Strength (kPa) | 80 - 150 |

| Elongation at Break (%) | 100 - 200 |

Conclusion

This compound can serve as an effective catalyst in the production of polyurethane foams. By adjusting its concentration in the formulation, researchers can control the reaction kinetics and tailor the final physical properties of the foam to meet the requirements of various applications. The provided protocols and representative data serve as a valuable starting point for the development and characterization of polyurethane foams catalyzed by this compound. It is imperative to conduct systematic experiments to determine the optimal catalyst concentration for any specific polyurethane system.

N-(2-Hydroxypropyl)morpholine: Application Notes for Corrosion Inhibition of Brass and Other Metals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(2-Hydroxypropyl)morpholine as a corrosion inhibitor, with a primary focus on brass. While direct quantitative data for this compound is limited in publicly available literature, this document compiles relevant information on morpholine derivatives to offer valuable insights and detailed experimental protocols. The data presented for a related morpholine derivative, N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC), serves as a reference for its potential efficacy.

Introduction

Corrosion is a significant concern across various industries, leading to material degradation and economic losses. Brass, a widely used alloy of copper and zinc, is susceptible to corrosion, particularly in acidic and chloride-containing environments. Organic compounds containing heteroatoms like nitrogen and oxygen have been extensively studied as effective corrosion inhibitors. This compound, a morpholine derivative, is a promising candidate due to the presence of both nitrogen and oxygen atoms in its structure, which can facilitate its adsorption onto metal surfaces and form a protective barrier against corrosive agents.[1][2] Morpholine and its derivatives have been recognized for their role as corrosion inhibitors for various metals, including copper, iron, and zinc.[3][4]

Quantitative Data Summary

The following tables summarize the corrosion inhibition efficiency of a related morpholine derivative, N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC), on brass in a 1 M HCl medium. This data is presented as a proxy to illustrate the potential effectiveness of morpholine-based inhibitors.

Table 1: Weight Loss Measurement Data for MFC on Brass in 1 M HCl

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 12.5 | - |

| 0.3 | 4.8 | 61.6 |

| 0.6 | 3.5 | 72.0 |

| 1.2 | 2.8 | 77.6 |

| 2.1 | 2.1 | 83.2 |

Data adapted from a study on N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC)[5]

Table 2: Potentiodynamic Polarization Data for MFC on Brass in 1 M HCl

| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| 0 | -250 | 150 | 80 | 120 | - |

| 0.3 | -240 | 65 | 75 | 115 | 56.7 |

| 0.6 | -235 | 48 | 72 | 110 | 68.0 |

| 1.2 | -228 | 35 | 68 | 105 | 76.7 |

| 2.1 | -220 | 25 | 65 | 100 | 83.3 |

Data adapted from a study on N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC)[5]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for MFC on Brass in 1 M HCl

| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 | 150 | 120 | - |

| 0.3 | 350 | 80 | 57.1 |

| 0.6 | 520 | 65 | 71.2 |

| 1.2 | 780 | 50 | 80.8 |

| 2.1 | 1100 | 35 | 86.4 |

Data adapted from a study on N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC)[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound on brass. These protocols are based on standard corrosion testing procedures and literature on related inhibitors.[5][6]

Weight Loss Measurement

This gravimetric method provides a straightforward determination of the average corrosion rate.

Workflow for Weight Loss Measurement

Caption: Workflow for Weight Loss Measurement.

Protocol:

-

Sample Preparation:

-

Cut brass coupons into suitable dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

-

Mechanically polish the coupons using a series of emery papers of increasing grit size (e.g., from 220 to 1200 grit) to achieve a smooth surface.

-

Degrease the polished coupons with a suitable solvent like acetone.

-

Rinse the coupons thoroughly with double-distilled water.

-

Dry the coupons in a desiccator and accurately weigh them to obtain the initial weight (W_initial).

-

-

Immersion Test:

-

Prepare the corrosive medium (e.g., 1 M HCl solution).

-

Prepare a series of test solutions by adding different concentrations of this compound to the corrosive medium. Include a blank solution without the inhibitor.

-

Immerse the prepared brass coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

-

Analysis:

-

After the immersion period, carefully remove the coupons from the solutions.

-

Clean the coupons to remove any corrosion products. A standard cleaning solution for brass is 10% sulfuric acid, followed by brushing, rinsing with distilled water, and drying.

-

Dry the cleaned coupons and re-weigh them to get the final weight (W_final).

-

Calculate the weight loss (ΔW = W_initial - W_final).

-

Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 10^4 x ΔW) / (A x t x ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of brass in g/cm³.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action.

Workflow for Electrochemical Measurements

Caption: Workflow for Electrochemical Measurements.

Protocol:

-

Electrode Preparation:

-

The working electrode is a brass specimen with a defined surface area (e.g., 1 cm²) exposed to the electrolyte. The rest of the specimen is sealed with an insulating material.

-

Prepare the surface of the working electrode as described in the weight loss protocol (polishing, degreasing, rinsing, and drying).

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode electrochemical cell.

-

The brass specimen serves as the working electrode (WE).

-

A platinum foil or mesh is used as the counter electrode (CE).

-

A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is used as the reference electrode (RE).

-

Fill the cell with the test solution (corrosive medium with and without the inhibitor).

-

-

Potentiodynamic Polarization:

-

Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., from -250 mV to +250 mV with respect to the OCP) at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting current density versus potential (Tafel plot).

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

After reaching a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

The Rct value is inversely proportional to the corrosion rate.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

-

Mechanism of Inhibition

The corrosion inhibition by this compound is expected to occur through the adsorption of its molecules onto the brass surface. This adsorption process can be visualized as follows:

Logical Relationship of Corrosion Inhibition

Caption: Logical Relationship of Corrosion Inhibition.

The inhibitor molecules can adsorb onto the metal surface through the lone pair of electrons on the nitrogen and oxygen atoms, forming a coordinate bond with the vacant d-orbitals of the copper atoms in the brass. This forms a protective film that isolates the metal from the corrosive environment, thereby reducing the rates of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The nature of this adsorption can be physisorption (electrostatic interactions) or chemisorption (covalent bonding), or a combination of both.

Conclusion

This compound holds promise as an effective corrosion inhibitor for brass and other metals due to its molecular structure, which is conducive to forming a protective layer on metal surfaces. The provided protocols offer a standardized approach for researchers to evaluate its performance quantitatively. While specific data for this compound is not yet widely available, the information on related morpholine derivatives suggests a high potential for corrosion inhibition. Further research is encouraged to establish the precise inhibition efficiency and optimal application conditions for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel [mdpi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, characterization and corrosion inhibition efficiency of N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide for brass in HCl medium - Arabian Journal of Chemistry [arabjchem.org]

- 6. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity GC-MS Method for the Analysis of N-(2-Hydroxypropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)morpholine is a morpholine derivative used in various industrial and pharmaceutical applications. As a potential impurity or metabolite in drug substances, its accurate and sensitive quantification is crucial for quality control and safety assessment. Due to its polarity, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. This application note details a robust and sensitive method involving a derivatization step to enhance volatility and allow for reliable GC-MS analysis. The protocol is adapted from established methods for morpholine analysis and is intended to serve as a comprehensive guide for method development and validation.

Principle

Direct GC-MS analysis of polar compounds like this compound often results in poor chromatographic peak shape and low sensitivity. To overcome this, a derivatization step is employed. This compound, being a secondary amine, can react with a nitrosating agent, such as sodium nitrite, in an acidic environment to form its corresponding N-nitroso derivative. This derivative is more volatile and thermally stable, making it amenable to GC-MS analysis with high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for this compound analysis, based on typical performance for related morpholine compounds.[1][2][3][4] Note: These parameters should be experimentally determined and validated for this compound in the specific sample matrix.

| Parameter | Expected Performance Range |

| Linearity Range (R²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 10 µg/L |

| Limit of Quantification (LOQ) | 5 - 30 µg/L |

| Recovery | 85 - 115% |

| Intra-day Precision (RSD%) | < 10% |

| Inter-day Precision (RSD%) | < 15% |

Experimental Protocols

Sample Preparation

The sample preparation procedure should be adjusted based on the sample matrix.

Aqueous Samples (e.g., process solutions, wastewater):

-

Centrifuge the sample to remove any particulate matter.

-

Filter the supernatant through a 0.22 µm membrane filter.[5]

-

Take a known volume (e.g., 5.0 mL) of the clear filtrate for the derivatization step.

Solid Samples (e.g., drug substance, excipients):

-

Accurately weigh a known amount of the homogenized solid sample.

-

Dissolve the sample in a suitable solvent (e.g., water, methanol).

-

If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

-

Follow the procedure for aqueous samples from step 2.

Derivatization

-

To the prepared sample solution, add 0.5 mL of 1 M hydrochloric acid to acidify the sample.

-

Add 0.2 mL of 1% (w/v) sodium nitrite solution.

-

Vortex the mixture for 1 minute.

-

Allow the reaction to proceed at room temperature for 10 minutes.

Liquid-Liquid Extraction

-

Add 2.0 mL of dichloromethane to the derivatized solution.

-

Vortex vigorously for 2 minutes to extract the N-nitroso derivative.[1]

-

Centrifuge to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean vial.

-

Repeat the extraction with another 2.0 mL of dichloromethane and combine the organic layers.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 0.5 mL.

GC-MS Analysis

The following GC-MS parameters are a starting point and may require optimization for your specific instrument.

| GC Parameter | Setting |

| Gas Chromatograph | Agilent 7890A GC or equivalent[1] |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C[1] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Parameter | Setting |

| Mass Spectrometer | Agilent 5975C MSD or equivalent[1] |

| Transfer Line Temp. | 280 °C[1] |

| Ion Source Temp. | 230 °C[1] |

| Quadrupole Temp. | 150 °C[1] |

| Ionization Mode | Electron Impact (EI) at 70 eV[1] |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

Mass Spectrometry Data:

The mass spectrum of underivatized this compound is available in the NIST WebBook.[6] For the derivatized analyte, the expected mass spectrum would show a molecular ion and characteristic fragment ions of the N-nitroso derivative. It is recommended to acquire a full scan spectrum of a standard to identify the key diagnostic ions for SIM mode analysis.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-(2-Hydroxypropyl)morpholine [webbook.nist.gov]

Application Notes and Protocols for N-(2-Hydroxypropyl)morpholine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)morpholine is a versatile bifunctional organic compound incorporating both a tertiary amine and a secondary alcohol. This unique combination of functional groups makes it a valuable reagent and building block in organic synthesis. Its morpholine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The hydroxyl group provides a handle for further functionalization, while the tertiary amine can act as a base or nucleophile. These application notes provide an overview of its utility and detailed protocols for its application in synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2109-66-2 | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 63-65 °C at 0.25 mmHg | [4] |

| Solubility | Soluble in water and organic solvents | [3] |

Applications in Organic Synthesis

This compound serves as a key intermediate and reagent in a variety of organic transformations:

-

Building Block for Biologically Active Molecules: The morpholine moiety is a common feature in pharmacologically active compounds. This compound serves as a readily available starting material for the synthesis of more complex molecules, including potential mGluR1 ligands.[5]

-

As a Base: The tertiary amine functionality allows it to be used as a non-nucleophilic base in various reactions, capable of scavenging protons without interfering with other reactive centers.

-

Synthesis of Heterocycles: It can be utilized in the construction of more complex heterocyclic systems, leveraging both the nucleophilicity of the nitrogen and the reactivity of the hydroxyl group.

-

Catalyst: In some instances, the dual functionality of this compound can be exploited for catalytic purposes in organic reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from morpholine and propylene oxide.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

Morpholine (10 moles, 871.2 g)

-

Propylene oxide (10 moles, 580.8 g)

-

2 L flask

Procedure:

-

In a 2 L flask, combine morpholine (10 moles) and propylene oxide (10 moles).[4]

-

Allow the mixture to stand at room temperature for seven days.[4]

-

After the reaction period, purify the product by vacuum distillation.[4]

Results:

| Product | Yield | Boiling Point | Analytical Data |

| This compound | 96.1% (1396.0 g) | 63-65 °C at 0.25 mmHg | Elemental Analysis (Calculated): C, 57.9%; H, 10.4%; N, 9.65%. Found: C, 57.5%; H, 10.3%; N, 9.5% |

Data obtained from PrepChem.com.[4]

Protocol 2: Representative Synthesis of a 4-(Morpholin-4-yl)pyrimidine Derivative

This protocol provides a representative example of how a morpholine-containing fragment, similar in nature to this compound, can be incorporated into a pyrimidine scaffold. This is a general procedure adapted from known methods for the synthesis of substituted pyrimidines.

Logical Relationship for the Synthesis of a 4-(Morpholin-4-yl)pyrimidine Derivative

Caption: Logical workflow for a pyrimidine synthesis incorporating a morpholine moiety.

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)

-

Urea or Thiourea (12 mmol)

-

This compound (as catalyst/base, 1 mmol)

-

Ethanol (20 mL)

Procedure:

-

To a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (10 mmol), the aromatic aldehyde (10 mmol), urea or thiourea (12 mmol), and this compound (1 mmol) in ethanol (20 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure dihydropyrimidinone derivative.

Expected Results and Characterization:

The yield and analytical data will vary depending on the specific substrates used. The following table provides a template for the expected data.

| Product Aspect | Expected Outcome |

| Physical State | Crystalline solid |

| Yield | 60-90% |

| ¹H NMR | Peaks corresponding to the aromatic, pyrimidine, and morpholine protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the final product. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight. |

| Melting Point | A sharp melting point range for the purified compound. |

Note: This is a generalized protocol. Reaction conditions, including temperature, time, and stoichiometry, may need to be optimized for specific substrates.

Safety Information

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion